4-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzamide
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Overview
Description
“4-bromo-N-[(1,2-dimethylindol-5-yl)methyl]benzamide” is a chemical compound. The molecular formula is not directly available, but similar compounds have formulas like C15H14BrNO .
Synthesis Analysis
The synthesis of similar compounds often involves reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . Protodeboronation of alkyl boronic esters has also been reported in the synthesis of related compounds .Chemical Reactions Analysis
Reactions at the benzylic position are common in compounds like this, including free radical bromination, nucleophilic substitution, and oxidation . Protodeboronation of alkyl boronic esters is another reaction that has been reported in related compounds .Scientific Research Applications
Synthesis and Characterization
Synthesis of Complexes : Research into phenoxo-bridged dicopper(II) complexes derived from unsymmetrical binucleating ligands, including derivatives similar to "4-bromo-N-[(1,2-dimethylindol-5-yl)methyl]benzamide", has provided insights into their spectral, electrochemical, and magnetic properties. These complexes exhibit antiferromagnetic interaction and distinct electrochemical behaviors, highlighting their potential in material science and catalysis (Amudha, Thirumavalavan, & Kandaswamy, 1999).
Antipyrine Derivatives : The synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of new antipyrine derivatives have been explored. These studies highlight the role of such compounds in understanding molecular interactions and designing drugs with enhanced properties (Saeed et al., 2020).
Copper(II) and Nickel(II) Complexes : Derivatives of "4-bromo-N-[(1,2-dimethylindol-5-yl)methyl]benzamide" have been used to synthesize and characterize metal complexes, providing valuable information on their structural and molecular properties. Such research can lead to the development of new materials with specific magnetic and electronic characteristics (Binzet et al., 2009).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Generally, indole derivatives interact with their targets, leading to changes that can result in various biological activities . The exact nature of these interactions and the resulting changes would depend on the specific structure of the derivative and the target it interacts with.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Each of these activities involves different biochemical pathways, and the compound could potentially affect any of them.
Result of Action
Given the broad range of biological activities associated with indole derivatives , the compound could potentially have diverse molecular and cellular effects.
Properties
IUPAC Name |
4-bromo-N-[(1,2-dimethylindol-5-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O/c1-12-9-15-10-13(3-8-17(15)21(12)2)11-20-18(22)14-4-6-16(19)7-5-14/h3-10H,11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGVKLBZOJOPDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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